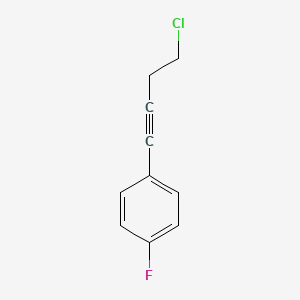
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene
Vue d'ensemble
Description
“1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a fluorine atom and a 4-chlorobut-1-yn-1-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-fluorobenzene derivative with a 4-chlorobut-1-yn-1-yl group . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a fluorine atom, and a 4-chlorobut-1-yn-1-yl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
As an organic compound, “1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene” would be expected to undergo various types of chemical reactions characteristic of its functional groups . These could include electrophilic aromatic substitution reactions on the benzene ring, nucleophilic substitution reactions involving the chlorine atom, and reactions involving the alkyne group.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene” would be influenced by its molecular structure . These could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals.Applications De Recherche Scientifique
Spectroscopic Analysis
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene and its related compounds have been studied for their spectroscopic properties. The infrared (IR) and Raman spectra of similar compounds have been measured in liquid states, revealing information about their molecular symmetry and structure. For instance, Seth-Paul and Shino (1975) examined the IR and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, interpreting data based on C_s symmetry, although depolarization data suggested a probable C_1 symmetry (Seth-Paul & Shino, 1975).
Dipole Moment and Rotational Spectrum
Studies like those conducted by Peebles & Peebles (2002) have focused on measuring the rotational spectra and dipole moments of similar chloro-fluorobenzene compounds. These measurements are essential for understanding molecular structure and behavior (Peebles & Peebles, 2002).
Fluorination Processes
Research into the electrochemical fluorination of aromatic compounds, including halobenzenes, provides insight into the formation mechanisms of various fluorinated compounds. Horio et al. (1996) studied the formation mechanism of 1,4-difluorobenzene during the electrolyses of chlorobenzene and 1-chloro-4-fluorobenzene, highlighting the complexities of these fluorination processes (Horio et al., 1996).
Hydrogen Bonding and Crystal Structures
The investigation of C−H···F interactions in the crystal structures of fluorobenzenes, including 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, has provided valuable insights. Thalladi et al. (1998) discussed these interactions in crystalline fluorobenzenes, demonstrating the significance of weak acceptor capabilities of the C−F group in determining crystal structures (Thalladi et al., 1998).
Organometallic Chemistry
The use of partially fluorinated benzenes, including 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, in organometallic chemistry is another area of research. Pike, Crimmin, & Chaplin (2017) discussed the increasing recognition of fluorobenzenes as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis (Pike et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorobut-1-ynyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVCPIJILCKFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



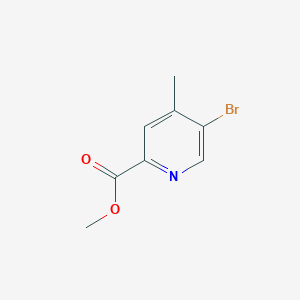
![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)
![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)
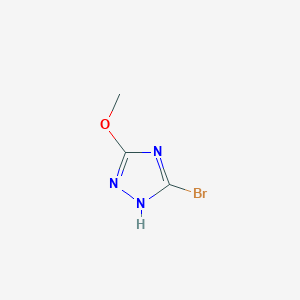
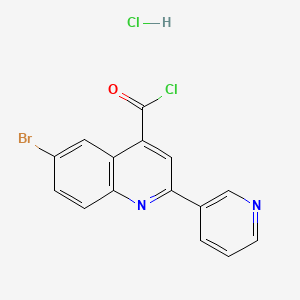
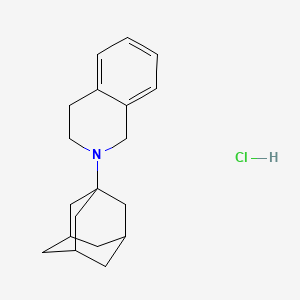

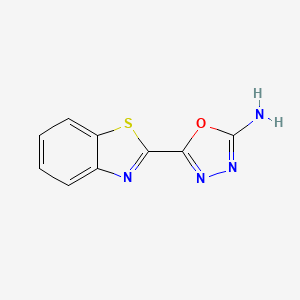


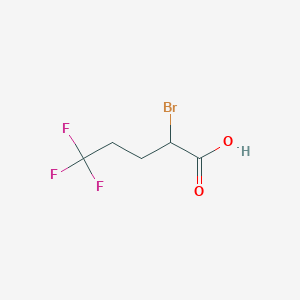
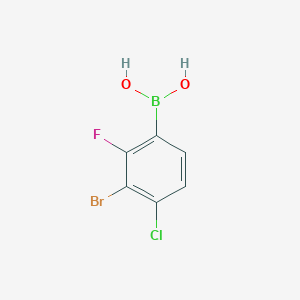
![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)